4-Methyl-4'-acetoxybiphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Chemical Research
The biphenyl motif is a cornerstone in various fields of chemical science due to its unique structural and electronic properties. The two phenyl rings in biphenyl are not typically coplanar in solution, leading to a twisted conformation. This feature, along with the ability to introduce a wide variety of substituents at different positions, makes the biphenyl scaffold a versatile platform for designing molecules with tailored functionalities.
In medicinal chemistry, the biphenyl unit is present in numerous drugs, showcasing its ability to interact with biological targets. Its structural flexibility allows it to fit into diverse protein pockets, and its hydrophobic nature can be modulated by the addition of polar functional groups. nih.gov
Beyond pharmaceuticals, biphenyl derivatives are crucial in materials science. They are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. The rigid nature of the biphenyl core contributes to the formation of ordered phases, which is essential for these applications.
Overview of Substituted Biphenyls in Contemporary Academic Inquiry
For instance, the placement of bulky groups at the ortho positions (the positions adjacent to the bond connecting the two rings) can restrict the rotation around the central single bond. This can lead to a stable, chiral conformation known as atropisomerism, a feature that is highly sought after in asymmetric catalysis and drug design.
In the field of organic electronics, the attachment of electron-donating or electron-withdrawing groups to the biphenyl scaffold can alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is key to developing efficient organic semiconductors and materials for OLEDs. chemsrc.com Substituted biphenyls are also investigated for their potential in creating novel polymers with specific thermal and mechanical properties.
Research Trajectories and Emergent Areas for Acetoxybiphenyl Systems
Acetoxybiphenyls, such as 4-Methyl-4'-acetoxybiphenyl, are a specific class of substituted biphenyls that contain an acetoxy group. The acetoxy group can influence the molecule's properties in several ways. It can act as a protecting group for a hydroxyl functional group, which can be later deprotected to reveal the more reactive hydroxyl group. This is a common strategy in multi-step organic synthesis.
A significant area of research for acetoxybiphenyls is in the synthesis of liquid crystals and thermotropic copolyesters. mdpi.comnih.govsemanticscholar.org For example, 4'-acetoxybiphenyl-4-carboxylic acid is used as a monomer in the production of high-performance polymers. mdpi.comnih.gov These polymers can exhibit liquid crystalline behavior, meaning they have properties intermediate between those of a conventional liquid and a solid crystal. This makes them valuable for applications requiring high thermal stability and mechanical strength. mdpi.com
The synthesis of these materials often involves melt polycondensation, where the acetoxy-functionalized biphenyls react with other monomers at high temperatures. mdpi.commdpi.com The resulting polymers can have a random or block composition, depending on the reaction conditions, which in turn affects their final properties. mdpi.com Emerging research focuses on creating novel copolyesters with tailored properties, such as lower melting points and wider nematic phases, for improved processability without compromising their performance. researchgate.net
Data on Related Biphenyl Derivatives
While specific experimental data for this compound is scarce in the public domain, the properties of closely related compounds provide valuable context.
Table 1: Physicochemical Properties of Selected Biphenyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Acetoxybiphenyl | 148-86-7 | C₁₄H₁₂O₂ | 212.24 |
| 4'-Methyl-4-biphenylcarboxylic acid | 720-73-0 | C₁₄H₁₂O₂ | 212.24 |
| 4-Acetylbiphenyl | 92-91-1 | C₁₄H₁₂O | 196.24 |
| 4'-Acetoxy-biphenyl-4-carboxylic acid | 75175-09-6 | C₁₅H₁₂O₄ | 256.25 |
Data sourced from PubChem and other chemical databases. nih.govalfa-chemistry.comchemicalbook.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] acetate |
InChI |
InChI=1S/C15H14O2/c1-11-3-5-13(6-4-11)14-7-9-15(10-8-14)17-12(2)16/h3-10H,1-2H3 |
InChI Key |
FJRBAGWXSOIUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 4 Acetoxybiphenyl and Analogous Structures
Established Reaction Pathways for Biphenyl (B1667301) System Construction
The formation of the C-C single bond connecting the two aryl rings is the crucial step in biphenyl synthesis. Over the years, numerous methods have been developed, each with its own advantages and limitations regarding scope, conditions, and scalability.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of biaryl compounds, providing highly efficient and versatile routes. nih.gov Palladium- and copper-catalyzed reactions are among the most powerful tools for constructing the biphenyl scaffold. researchgate.netnih.gov
The Suzuki-Miyaura coupling is one of the most effective and widely utilized methods for carbon-carbon bond formation, particularly for synthesizing unsymmetrical biaryls. nih.govnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate. researchgate.net
The synthesis of a 4-methylbiphenyl (B165694) derivative can be achieved by coupling p-tolylboronic acid with a suitably functionalized bromo- or iodobenzene. For instance, the synthesis of 4-methyl-4'-acetylbiphenyl, a compound structurally similar to the target molecule, has been demonstrated via the Suzuki-Miyaura coupling of p-tolylboronic acid and 4-bromoacetophenone. doi.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. rsc.org
Key parameters that can be optimized for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst / Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent |
| 4-Bromotoluene | 4-Acetoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/Water | High |
Note: This table represents generalized and typical reaction conditions. Specific yields and optimal conditions vary depending on the exact substrates and desired product.
The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides at high temperatures, is a classical method for forming aryl-aryl bonds. arabjchem.orgnih.gov Discovered by Fritz Ullmann in 1901, this reaction typically involves heating an aryl iodide with copper powder to produce a symmetrical biphenyl. arabjchem.org
While the classical Ullmann reaction has limitations, such as harsh reaction conditions and a limited substrate scope, modern modifications have significantly improved its utility. nih.gov These improvements include the use of more reactive copper catalysts, ligands, and alternative reaction media, sometimes even allowing for solvent-free conditions using techniques like high-speed ball milling. nih.gov Nickel-catalyzed variants of the Ullmann reaction have also been developed, proving effective for the coupling of substituted aryl halides to generate biaryls in moderate to high yields. researchgate.net For instance, a nickel-catalyzed Ullmann-type reaction has been successfully employed for the synthesis of biphenyls bearing acetoxy protecting groups. researchgate.net
Table 2: Comparison of Ullmann Coupling Methodologies
| Method | Catalyst | Conditions | Substrate Scope | Key Features |
|---|---|---|---|---|
| Classical Ullmann | Copper Powder | High Temperature (>200°C) | Primarily Aryl Iodides with EWG | Simple, no ligands required |
| Modified Ullmann | Cu(I) salts, Ligands | Lower Temperature (80-150°C) | Broader (Aryl Bromides, Chlorides) | Improved yields and scope |
| Nickel-Catalyzed | Ni(0) complexes | Moderate Temperature | Ortho-substituted Aryl Halides | Effective for sterically hindered substrates |
EWG: Electron-Withdrawing Group
Classical Organic Synthesis Approaches for Biphenyl Formation
Before the advent of transition metal catalysis, several other methods were employed for biphenyl synthesis. Although often superseded by more modern techniques, these classical approaches remain relevant in certain contexts.
One such method is the Gomberg-Bachmann reaction , which involves the base-induced reaction of a diazonium salt with another aromatic compound. wikipedia.org For example, treating aniline with sodium nitrite and hydrochloric acid generates a benzene diazonium chloride, which can then react with benzene to form biphenyl. wikipedia.org However, this radical reaction often results in a mixture of products and relatively low yields, particularly for substituted biphenyls. orgsyn.org
Another classical route involves the use of organometallic reagents , such as Grignard reagents. Phenylmagnesium bromide can be treated with copper(II) salts to synthesize biphenyl. wikipedia.org A related approach for preparing 4,4'-dimethylbiphenyl involves the reaction of (4-methylphenyl)magnesium bromide with thallium(I) bromide. orgsyn.org A patented method describes the synthesis of 4-methylbiphenyl derivatives by reacting a p-tolylmagnesium halide with a halobenzene in the presence of a polyether and a transition metal catalyst. google.comgoogle.com
Regioselective Synthesis of Acetoxy-Functionalized Biphenyls
Once the biphenyl core is constructed, the introduction of functional groups at specific positions (regioselectivity) is paramount. For 4-Methyl-4'-acetoxybiphenyl, this involves placing the acetoxy group at the 4'-position without affecting the 4-methyl group.
Strategies for Selective Acetoxy Group Introduction
The most direct method for introducing an acetoxy group is through the acetylation of a corresponding hydroxyl group (a phenol). This strategy separates the synthesis into two main stages: first, the construction of a hydroxy-functionalized biphenyl, and second, the acetylation of the hydroxyl group.
A documented synthesis of 4-acetoxy-4'-biphenylcarboxylic acid provides a clear example of this approach. prepchem.com In this multi-step process, a precursor molecule, 4-methoxy-4'-acetoxy biphenyl, is first converted to 4-methoxy-4'-biphenylcarboxylic acid. The methoxy (B1213986) group is then cleaved using hydrogen bromide in acetic acid to yield 4-hydroxy-4'-biphenylcarboxylic acid. The final step involves the acetylation of the newly formed hydroxyl group. The dried phenolic product is dissolved in a mixture of acetic anhydride (B1165640) and pyridine, which efficiently converts the hydroxyl group to the desired acetoxy group, yielding the final product. prepchem.com
This two-step approach (demethylation followed by acetylation) is a common and effective strategy because the hydroxyl group is a strong ortho-, para-director for electrophilic aromatic substitution, but direct acylation of the biphenyl ring might not provide the desired regioselectivity. By starting with a precursor where a methoxy or other protected hydroxyl group is already in the correct position, the regiochemical outcome is secured. The final deprotection and acetylation are typically high-yielding and chemoselective reactions.
Table 3: Common Reagents for Acetylation of Phenols
| Reagent | Catalyst/Base | Conditions | Byproducts |
|---|---|---|---|
| Acetic Anhydride | Pyridine or DMAP | Room Temperature | Acetic Acid |
| Acetyl Chloride | Triethylamine or Pyridine | 0°C to Room Temperature | HCl (neutralized by base) |
DMAP: 4-Dimethylaminopyridine
Mechanistic Insights into Biphenyl Bond Formation
The formation of the pivotal carbon-carbon bond in biphenyl synthesis, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, has been the subject of extensive mechanistic investigation. Understanding these mechanisms is key to optimizing reaction conditions and developing more efficient catalysts.
Investigation of Concerted and Stepwise Reaction Mechanisms
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The mechanism of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, has been a topic of particular interest, with evidence supporting both concerted and stepwise pathways. nih.gov
In a concerted mechanism , the transfer of the aryl group from the boronate complex to the palladium center is thought to occur through a cyclic transition state. This involves the simultaneous breaking of the carbon-boron bond and the formation of the carbon-palladium bond.
Conversely, a stepwise mechanism involves the formation of an intermediate species. For instance, the reaction may proceed through an initial ligand exchange, followed by the transfer of the aryl group. Computational studies have suggested that in some cases, particularly with certain ligands and substrates, a stepwise pathway may be energetically favorable. researchgate.net The choice between a concerted and stepwise mechanism can be influenced by factors such as the nature of the reactants, the solvent, and the ligands on the palladium catalyst. thermofishersci.in
Role of Catalytic Species and Ligand Design in Biphenyl Synthesis
The catalyst, typically a palladium complex, is at the heart of biphenyl synthesis. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the accompanying ligands dramatically influences the reaction's efficiency, substrate scope, and selectivity. libretexts.org
Ligands play a multifaceted role:
Stabilization: They stabilize the palladium nanoparticles, preventing their aggregation into an inactive bulk metal.
Solubility: Ligands can enhance the solubility of the catalyst in the reaction medium.
Electronic and Steric Effects: The electronic properties of the ligand (electron-donating or -withdrawing) and its steric bulk can modulate the reactivity of the palladium center. For instance, bulky, electron-rich phosphine (B1218219) ligands are often highly effective in promoting the oxidative addition and reductive elimination steps. thermofishersci.in
The design of ligands has been a major focus of research, leading to the development of highly active and versatile catalyst systems. For example, biarylphosphine ligands have shown exceptional performance in challenging cross-coupling reactions. thermofishersci.in The ability to fine-tune the ligand structure allows for the optimization of the catalyst for specific substrates and reaction conditions, leading to higher yields and selectivities.
Innovation in Synthetic Chemistry for Biphenyl Derivatives
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of biphenyl derivatives, addressing the growing need for environmentally friendly chemical processes.
Development of Sustainable and Green Synthetic Approaches
"Green chemistry" principles are increasingly being applied to the synthesis of biphenyls. researchgate.net Key areas of development include:
Use of Water as a Solvent: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts has enabled Suzuki-Miyaura and other cross-coupling reactions to be performed in aqueous media, often with high efficiency. researchgate.netacs.org
Solvent-Free Reactions: In some cases, reactions can be carried out without a solvent, which minimizes waste and simplifies purification. acs.orgflinders.edu.au
Heterogeneous Catalysis: The use of palladium catalysts supported on solid materials (e.g., graphene oxide, polymers) facilitates catalyst recovery and reuse, which is both economically and environmentally advantageous. rsc.org
Continuous Flow Reaction Architectures
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including biphenyl derivatives. rsc.org In a flow reactor, reactants are continuously pumped through a heated and/or irradiated tube, where the reaction takes place. This approach offers several advantages over traditional batch processing:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction times and higher yields.
Improved Safety: The small reaction volume at any given time minimizes the risks associated with handling hazardous reagents and exothermic reactions.
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than in batch production.
Automation and Integration: Flow systems can be readily automated and integrated with online monitoring and purification steps, leading to more efficient and streamlined processes.
Continuous flow has been successfully applied to various cross-coupling reactions for the synthesis of biphenyls, demonstrating its potential for the efficient and sustainable production of these important compounds. rsc.org
Spectroscopic and Structural Elucidation of 4 Methyl 4 Acetoxybiphenyl
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the molecular structure and understanding the chemical environment of 4-Methyl-4'-acetoxybiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
Aromatic Protons: The four protons on each of the para-substituted phenyl rings will appear as two sets of doublets (an AA'BB' system). The protons on the methyl-substituted ring are expected to resonate at slightly different frequencies than those on the acetoxy-substituted ring due to the differing electronic effects of the substituents. Based on 4-acetoxybiphenyl, the protons on the acetoxy-substituted ring would appear around 7.15 ppm and 7.58 ppm. chemicalbook.com The protons on the tolyl group would be expected in a similar aromatic region.
Methyl Protons (Tolyl): The three protons of the methyl group attached directly to the biphenyl (B1667301) core are predicted to appear as a singlet in the aliphatic region, typically around 2.4 ppm.
Methyl Protons (Acetoxy): The three protons of the acetyl group are also expected to be a sharp singlet, shifted slightly downfield compared to the tolyl methyl group due to the proximity of the carbonyl group, with an expected chemical shift around 2.3 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 169-170 ppm. nih.gov
Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between approximately 120 and 151 ppm. The carbons directly attached to the oxygen (C-O) and the other biphenyl ring (ipso-carbons) will have distinct shifts. For instance, the carbon bearing the acetoxy group is expected around 150.7 ppm, while the ipso-carbons of the biphenyl linkage would be found around 135-145 ppm. nih.govspectrabase.com
Methyl Carbons: The two methyl carbons will appear in the upfield, aliphatic region of the spectrum, typically around 21 ppm. nih.gov
Interactive Table: Predicted NMR Chemical Shifts (ppm)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Acetoxy -CH₃ | ~2.3 (singlet) | ~21 |
| Tolyl -CH₃ | ~2.4 (singlet) | ~21 |
| Aromatic C-H | ~7.1 - 7.6 (multiplets) | ~121 - 130 |
| Aromatic C (ipso) | - | ~135 - 145 |
| Aromatic C-O | - | ~151 |
| Carbonyl C=O | - | ~169 |
Infrared (IR) Vibrational Spectroscopy
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the ester functional group and the aromatic rings. nist.gov
Key expected vibrational frequencies include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated in the region of 1750-1735 cm⁻¹. For phenyl acetate (B1210297), this peak is observed around 1750 cm⁻¹. researchgate.netorgchemboulder.com
C-O Stretches: Two distinct C-O stretching bands associated with the ester linkage are expected in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com
Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the phenyl rings are expected in the 1600-1450 cm⁻¹ region.
Aromatic C-H Stretches: These appear as sharp, medium-intensity bands above 3000 cm⁻¹.
Aliphatic C-H Stretches: Absorptions corresponding to the stretching of the methyl C-H bonds will be found just below 3000 cm⁻¹.
Out-of-Plane Bending: Strong bands in the 850-800 cm⁻¹ region are indicative of para-disubstituted aromatic rings. chemicalbook.com
Interactive Table: Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Ester C=O Stretch | 1750 - 1735 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ester C-O Stretches | 1300 - 1000 | Strong |
| Aromatic C-H Bend (p-sub) | 850 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The biphenyl system is the primary chromophore in this compound. Unsubstituted biphenyl in cyclohexane (B81311) exhibits a strong absorption maximum (λmax) around 248 nm, which is attributed to a π → π* transition. omlc.org
Substitution on the biphenyl rings can cause shifts in the absorption maximum. acs.org
Bathochromic Shift: Both the methyl (-CH₃) and acetoxy (-OCOCH₃) groups are auxochromes that can extend the conjugation and typically cause a bathochromic (red) shift, moving the λmax to a longer wavelength compared to unsubstituted biphenyl. The extent of this shift is influenced by the electronic donating/withdrawing nature of the groups and their interaction with the biphenyl π-system. slideshare.netnist.gov
Solvent Effects: The polarity of the solvent can also influence the position of the absorption bands. researchgate.net
For substituted biphenyls, steric hindrance can affect the planarity between the two rings, which in turn impacts the electronic conjugation and the resulting UV-Vis spectrum. slideshare.net A greater twist angle between the rings reduces conjugation and can lead to a hypsochromic (blue) shift.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₅H₁₄O₂), the calculated molecular weight is approximately 226.27 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 226. The primary fragmentation pathway for phenyl acetates involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da). rsc.orgresearchgate.net
[M - 42]⁺: The loss of ketene from the molecular ion would result in a fragment ion corresponding to 4-methyl-4'-hydroxybiphenyl at m/z 184. This is often a major fragmentation pathway.
[CH₃CO]⁺: Another common fragmentation involves the cleavage of the ester bond to produce an acylium ion at m/z 43. This is typically a very stable and abundant ion. miamioh.edu
Biphenyl Core Fragmentation: Further fragmentation of the biphenyl core can occur, for instance, through the loss of a methyl radical (•CH₃, 15 Da) from the m/z 184 fragment or the parent ion. The mass spectrum of 4-methylbiphenyl (B165694) shows major peaks at m/z 168 (molecular ion), 167 (loss of H), and 152 (loss of CH₃). nih.gov
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Notes |
| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 184 | [C₁₃H₁₂O]⁺ | Loss of ketene (CH₂=C=O) from M⁺ |
| 168 | [C₁₃H₁₂]⁺ | Fragment corresponding to 4-methylbiphenyl |
| 43 | [C₂H₃O]⁺ | Acylium ion [CH₃CO]⁺ |
Photoluminescence Spectroscopy
Many biphenyl derivatives are known to be fluorescent. nih.gov Biphenyl itself fluoresces in the UV region, with an emission maximum around 300-350 nm when dissolved in cyclohexane. omlc.org The introduction of substituents can significantly alter the photoluminescence properties, including the emission wavelength (color) and quantum yield (intensity). researchgate.net
Functional groups like methoxy (B1213986) and amino groups on the biphenyl skeleton have been shown to modulate fluorescence. nih.gov It is expected that this compound would also exhibit fluorescence. The combination of an electron-donating methyl group and an acetoxy group could lead to a bathochromic (red) shift in the emission spectrum compared to unsubstituted biphenyl, potentially moving the emission into the near-UV or blue region of the visible spectrum. The specific emission maximum and quantum efficiency would depend on factors like solvent polarity and the degree of intramolecular charge transfer character in the excited state. beilstein-journals.org
Solid-State Structural Determination
A critical parameter in the structure of biphenyl derivatives is the dihedral (torsion) angle between the planes of the two phenyl rings. tandfonline.com In the solid state, this angle is heavily influenced by crystal packing forces and the nature of the substituents. tandfonline.com For many substituted biphenyls, this angle can range from nearly planar (0°) to over 45°. iucr.orgtandfonline.com The presence of substituents at the 4 and 4' positions, as in this case, generally results in less steric hindrance compared to ortho-substituted analogs, allowing for a potentially smaller dihedral angle and a more planar conformation in the crystal lattice. tandfonline.com
X-ray Diffraction (XRD) Analysis
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed information regarding its crystal system, space group, and precise unit cell dimensions is not available.
Conformational Analysis of Biphenyl Systems
The conformational landscape of biphenyl and its derivatives is primarily defined by the rotation around the central carbon-carbon single bond that connects the two phenyl rings. This rotation is subject to a delicate balance between two opposing effects: steric hindrance between the ortho-hydrogens (or other substituents), which disfavors a planar conformation, and π-conjugation between the rings, which is maximized in a planar arrangement.
Torsional Angles and Dihedral Dynamics
The key parameter in the conformational analysis of biphenyl systems is the torsional angle (also known as the dihedral angle), which describes the degree of twist between the planes of the two phenyl rings. For unsubstituted biphenyl in the gas phase, this angle is approximately 44°, representing a compromise between steric repulsion and electronic stabilization.
The dynamics of this system involve the interconversion between different rotational conformers. The energy required for this rotation is what defines the rotational barrier.
Computational Chemistry and Theoretical Modeling of 4 Methyl 4 Acetoxybiphenyl
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are key to understanding chemical reactivity and intermolecular interactions.
An MEP map displays the electrostatic potential on the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent intermediate or near-neutral potentials. For 4-Methyl-4'-acetoxybiphenyl, an MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the acetoxy group due to their high electronegativity and lone pairs of electrons, making them potential sites for hydrogen bonding. The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems.
Dipole Moment Calculations and Their Implications
For an asymmetrical molecule like this compound, a non-zero dipole moment is expected. The calculation would consider the contributions of individual bond dipoles. The electron-withdrawing acetoxy group and the electron-donating methyl group at opposite ends of the biphenyl (B1667301) system would create a significant dipole moment along the long axis of the molecule. The magnitude of this dipole moment would influence the molecule's alignment in a crystal lattice and its dielectric properties. For instance, a higher dipole moment generally correlates with stronger dipole-dipole intermolecular forces.
Energy Framework Analysis and Intermolecular Interactions
Energy framework analysis is a computational tool used to investigate the strength and nature of intermolecular interactions within a crystal lattice. It calculates the interaction energies between a central molecule and its surrounding neighbors and visualizes them as frameworks. This analysis helps in understanding the packing motifs and the stability of the crystal structure.
The interaction energies are typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion.
Electrostatic energy arises from the interaction between the static charge distributions of the molecules.
Polarization energy accounts for the distortion of a molecule's electron cloud by another.
Dispersion energy (London dispersion forces) is a quantum mechanical attractive force resulting from temporary fluctuations in electron density.
Repulsion energy is the short-range repulsive force that prevents molecules from collapsing into each other.
For this compound, an energy framework analysis would quantify the contributions of different types of interactions, such as π-π stacking between the biphenyl rings and C-H···O or C-H···π hydrogen bonds. The analysis would reveal the dominant forces responsible for the crystal packing, which could be visualized as cylinders connecting interacting molecules, with the cylinder radius being proportional to the interaction strength. This provides a clear and quantitative picture of the supramolecular architecture.
Advanced Applications of Biphenyl Derivatives in Specialized Chemical Fields
Biphenyls in Organic Electronic and Photonic Materials
Biphenyl (B1667301) derivatives are widely utilized in organic electronics due to their rigid, conjugated structures that facilitate charge transport. alfa-chemistry.com These compounds are foundational to the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alfa-chemistry.comresearchgate.net
Photoredox Photoinitiating Systems for Polymerization
There is currently limited specific information available in scientific literature regarding the direct application of 4-Methyl-4'-acetoxybiphenyl in photoredox photoinitiating systems for polymerization. These systems typically rely on compounds that can efficiently absorb light and participate in electron transfer processes to generate reactive species, and while biphenyl structures are common in photochemistry, the specific role of this derivative has not been detailed.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Biphenyl-based molecules are crucial in OLEDs, often serving as host materials in the emissive layer or as components in charge-transporting layers. nih.govnih.gov Their rigid structure provides high thermal stability, and their electronic properties can be tuned through substitution. nih.govmdpi.com Similarly, in OPVs, biphenyl derivatives contribute to the development of donor and acceptor materials that are essential for efficient photon-to-electron conversion. researchgate.net While benzophenone- and bicarbazole-based biphenyl derivatives have been explored for these applications, specific performance data or studies involving this compound are not prominent in the available research. nih.govmdpi.com
Application as Organic Semiconductors
The core structure of biphenyls makes them excellent candidates for organic semiconductors. alfa-chemistry.com Their ability to form ordered molecular arrangements facilitates the intermolecular π-π stacking necessary for charge mobility. alfa-chemistry.com The properties of biphenyl semiconductors can be finely tuned by adding various functional groups. researchgate.netresearchgate.net Research has been conducted on biphenyl enamines and other derivatives for use as p-type semiconductors and charge-transporting materials in electronic devices. researchgate.netresearchgate.netvu.lt However, specific studies detailing the semiconductor properties of this compound are not readily found.
Role in Liquid Crystalline Technologies
The parent compound, 4-methylbiphenyl (B165694), is known to exhibit a liquid crystalline phase. nih.gov The rigid, elongated shape of the biphenyl unit is a fundamental characteristic of many liquid crystal molecules, known as mesogens. The introduction of a methyl group can influence the packing of the molecules and the temperature range of the liquid crystal phases. The addition of a terminal acetoxy group would further modify the molecule's polarity and intermolecular interactions, which are critical factors in determining its mesomorphic behavior, such as the clearing point and the specific type of liquid crystal phase formed (e.g., nematic, smectic). researchgate.netresearchgate.net While many biphenyl derivatives are synthesized for their liquid crystal properties, specific data on the mesogenic properties of this compound is not widely published. researchgate.net
Building Blocks for Complex Molecular Architectures
4-Methylbiphenyl serves as a valuable intermediate or building block in organic synthesis. researchgate.netthegoodscentscompany.com It is particularly useful in the synthesis of active pharmaceutical ingredients, such as angiotensin II antagonists. google.comgoogle.com The biphenyl framework provides a rigid scaffold upon which more complex structures can be built. The methyl group offers a site for further functionalization or can be used to tune the steric and electronic properties of the final molecule. The synthesis of 4-methylbiphenyl itself can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction. researchgate.net This positions derivatives like this compound as potential precursors for more elaborate molecules, although specific examples of its use in constructing supramolecular or other complex architectures are not extensively detailed.
Applications in Polymeric and Framework Materials (e.g., MOFs, OMIMs)
Biphenyl derivatives, particularly dicarboxylates, are frequently used as organic linkers in the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.netdocumentsdelivered.com The rigidity and defined geometry of the biphenyl unit allow for the creation of porous, crystalline structures with high surface areas. rsc.orgresearchgate.net These materials have applications in gas storage, separation, and catalysis. rsc.orgnih.govmdpi.com While amino-functionalized and other biphenyl derivatives have been incorporated into MOFs, the specific use of this compound as a linker or modulating agent in the synthesis of MOFs or other framework materials is not well-documented in current literature. researchgate.net
Analytical Methodologies for Biphenyl Derivatives
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of biphenyl (B1667301) derivatives, offering high-resolution separation of structurally similar compounds. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography (GC) with Flame Ionization (FID) and Mass Spectrometric (MS) Detection
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like many biphenyl derivatives. When coupled with a flame ionization detector (FID), GC provides excellent sensitivity for organic compounds. For enhanced specificity and structural elucidation, mass spectrometry (MS) is the detector of choice.
A study on the analysis of various organic compounds, including aromatic hydrocarbons, utilized a gas chromatograph mass spectrometer (GC-MS) with two different columns to achieve accurate separation and identification. shimadzu.com This approach of using columns with different liquid phases can be instrumental in resolving co-eluting peaks and enhancing the reliability of the identification of biphenyl derivatives.
Below is a hypothetical table of GC-MS parameters that could serve as a starting point for the analysis of 4-Methyl-4'-acetoxybiphenyl, based on general practices for similar compounds.
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
| Scan Range | 50-500 m/z |
This table represents a plausible set of starting conditions and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)
For biphenyl derivatives that are less volatile, thermally labile, or require derivatization for GC analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Reversed-phase HPLC is the most common mode used for these compounds.
A study on the determination of a genotoxic impurity, 4,4'-bis(bromomethyl)biphenyl (B1330914), in a drug substance utilized an HPLC method with UV detection. researchgate.net The separation was achieved on an Inertsil ODS 3V column with a gradient elution program using a pH 5.5 buffer and acetonitrile (B52724) as the mobile phase. researchgate.net This indicates that a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727) would be a suitable starting point for developing an HPLC method for this compound.
Diode Array Detection (DAD) provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. For more definitive identification and quantification, especially at trace levels, coupling HPLC with a mass spectrometer (HPLC-MS) is highly advantageous.
A hypothetical HPLC method for this compound is outlined in the table below.
| Parameter | Value |
| HPLC System | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (254 nm) and/or Mass Spectrometer |
| Injection Volume | 10 µL |
This table represents a plausible set of starting conditions and would require optimization for the specific analysis of this compound.
Sample Preparation and Enrichment Strategies
Sample preparation is a critical step in the analytical workflow, aimed at extracting the analyte of interest from the sample matrix, removing interferences, and concentrating the analyte to a level suitable for instrumental analysis.
Solid-Phase Adsorption and Extraction
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. The choice of the sorbent material is crucial for achieving selective extraction. For biphenyl derivatives, which are generally non-polar, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly employed.
The general procedure involves conditioning the SPE cartridge with a solvent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong organic solvent. Recent advancements have seen the development of magnetic solid-phase extraction, which utilizes magnetic nanoparticles as the sorbent, simplifying the separation process. cabidigitallibrary.org
Liquid-Liquid Extraction Methods
Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comlibretexts.orgyoutube.com For extracting non-polar biphenyl derivatives from aqueous samples, a water-immiscible organic solvent such as hexane, dichloromethane, or ethyl acetate (B1210297) is used. youtube.com
The process involves vigorously mixing the sample with the extraction solvent to facilitate the transfer of the analyte into the organic phase. libretexts.org After allowing the phases to separate, the organic layer containing the analyte is collected. libretexts.org This process may be repeated multiple times to improve the extraction efficiency. libretexts.org The collected organic extracts are then typically dried, for instance with anhydrous sodium sulfate, and concentrated before analysis.
Quantitative Determination and Method Validation
Once a separation method has been developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement in many industries and provides confidence in the accuracy and reliability of the analytical data.
The validation of an analytical method for a biphenyl derivative would typically involve assessing the following parameters, as demonstrated in a study for the determination of 4,4'-bis(bromomethyl)biphenyl impurity: researchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 1 is indicative of good linearity. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
The following table presents hypothetical validation parameters for an analytical method for this compound, based on typical values for similar compounds.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
This table provides general acceptance criteria that are commonly used in method validation.
Environmental Transformation and Distribution Chemistry of Biphenyl Systems
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For biphenyl (B1667301) systems, key abiotic pathways include photodegradation and chemical oxidation or reduction reactions that can occur in the environment.
Photodegradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from ultraviolet (UV) radiation in sunlight. While direct photolysis of the basic biphenyl structure can occur, the presence of functional groups can significantly alter the rate and mechanism of degradation. For substituted biphenyls, photodegradation can be a significant transformation pathway. Studies on biphenyl, the parent compound, show that its degradation is influenced by the type of radiation and the presence of other chemical species.
Research on the photodegradation of biphenyl in a water-ethanol mixture demonstrated that the process is most effective under combined UVA, UVB, and visible light, achieving 73.21% degradation. iosrjournals.org The efficiency of photodegradation can be enhanced by the presence of oxidizing agents. For instance, the addition of hydrogen peroxide (H₂O₂) under UVA radiation more than doubled the rate constant of biphenyl degradation compared to direct photolysis alone. iosrjournals.org The optimal pH for biphenyl photolysis was found to be near neutral (pH 7), with a 68.81% degradation performance after one hour of UVA irradiation. iosrjournals.org
For 4-Methyl-4'-acetoxybiphenyl, photodegradation would likely involve two main routes: reactions affecting the biphenyl ring system and transformations of the substituent groups. The acetoxy group could be susceptible to photohydrolysis, yielding 4-hydroxy-4'-methylbiphenyl. The aromatic rings can undergo reactions initiated by hydroxyl radicals, which are often generated in sunlit surface waters, leading to ring hydroxylation and eventual cleavage.
Table 1: Factors Influencing Biphenyl Photodegradation
| Factor | Observation | Reference |
|---|---|---|
| Type of Radiation | Degradation is highest under combined UVA + UVB + Visible light (73.21%), followed by UVB alone (72%). | iosrjournals.org |
| pH | Optimal degradation observed at a neutral pH of 7. | iosrjournals.org |
| Presence of Oxidants | Addition of H₂O₂ significantly increases the rate of degradation under UV light. | iosrjournals.org |
Biphenyls can be transformed in the environment through chemical oxidation and reduction reactions. The susceptibility of a biphenyl derivative to these reactions depends on its structure and the prevailing environmental conditions.
Oxidation: The biphenyl structure is noted for its high chemical stability, but it can be oxidized under specific conditions, such as in supercritical water oxidation (SCWO). acs.org In environmental settings, oxidation is often mediated by highly reactive species like hydroxyl radicals (•OH). The oxidation potentials of biphenyl derivatives are influenced by their substituents. acs.org For this compound, the methyl group is an electron-donating group, which can activate the aromatic ring towards electrophilic attack by oxidizing agents. The acetoxy group, while having a more complex electronic effect, could also influence the reaction pathways. Oxidation can lead to the formation of hydroxylated biphenyls, which are often more polar and more susceptible to further degradation.
Reduction: Reduction of biphenyls is less common in typical oxic environments but can be significant under anaerobic conditions. The biphenyl radical anion, formed by the reaction of biphenyl with alkali metals like lithium, is a potent reducing agent. wikipedia.org While this specific reaction is used in laboratory synthesis, similar reductive processes can occur in anoxic sediments or groundwater where strong reducing conditions exist. For this compound, the acetoxy group could potentially be reduced, although reduction of the aromatic rings is also a possibility under sufficiently strong reducing conditions.
Biotransformation and Microbial Degradation
Biotransformation by microorganisms is a primary pathway for the degradation of biphenyl and its derivatives in the environment. nih.gov Bacteria and fungi have evolved enzymatic systems capable of breaking down the stable biphenyl structure.
The microbial degradation of biphenyls has been extensively studied, particularly in the context of polychlorinated biphenyls (PCBs). researchgate.net The general pathways, however, are applicable to other substituted biphenyls.
Bacterial Degradation: Many bacterial strains, such as those from the genera Pseudomonas, Burkholderia, and Achromobacter, can degrade biphenyls. oup.comnih.govnih.gov The most common aerobic pathway involves a series of enzymatic reactions known as the "upper biphenyl pathway." uchile.cl This pathway proceeds through the following key steps:
Dioxygenation: The enzyme biphenyl dioxygenase introduces two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol.
Dehydrogenation: The dihydrodiol is rearomatized by a dehydrogenase to form a dihydroxybiphenyl.
meta-Cleavage: A second dioxygenase cleaves the dihydroxylated ring.
Hydrolysis and Further Metabolism: The resulting ring-cleavage product is further processed through a series of enzymatic steps to yield intermediates of central metabolism, such as the Krebs cycle, and benzoic acid derivatives. uchile.cl
In the case of this compound, bacteria would likely first hydrolyze the acetoxy group to form 4-hydroxy-4'-methylbiphenyl. This hydroxylated intermediate could then be attacked by biphenyl dioxygenase, initiating the degradation cascade. The methyl group would also influence the position of enzymatic attack and the subsequent metabolites formed. For example, in the degradation of 4-chlorobiphenyl, 4-chlorobenzoic acid is a major metabolic product. nih.govresearchgate.netnih.gov
Fungal Degradation: Ligninolytic fungi, or white-rot fungi, also play a role in degrading aromatic compounds, including biphenyls. nih.gov These fungi produce powerful, non-specific extracellular enzymes like laccases and manganese peroxidases. These enzymes can oxidize phenolic compounds, making them particularly effective at transforming hydroxylated biphenyls (OH-BPs), which are metabolites of biphenyl degradation. nih.gov Fungal laccases can oxidize OH-BPs, sometimes requiring the presence of small mediator compounds to facilitate the reaction. nih.gov This suggests that fungi could be crucial in the further degradation of metabolites formed from the initial bacterial breakdown of this compound.
The efficiency and outcome of microbial degradation are dictated by the specificity of the enzymes involved. The presence, type, and position of substituents on the biphenyl rings are critical factors.
Biphenyl Dioxygenase (BDO): This is the key initial enzyme in the aerobic degradation pathway. Its substrate specificity is a major determinant of which biphenyl congeners can be degraded. Studies on BDO from Burkholderia sp. strain LB400 have shown that the rate of oxidation is highly dependent on the chlorine substitution pattern in PCBs. nih.gov Similarly, for this compound, the methyl and acetoxy groups would influence the binding of the molecule to the enzyme's active site and the subsequent rate of dioxygenation.
Methane Monooxygenase (MMO): Methanotrophic bacteria, which metabolize methane, possess an enzyme called methane monooxygenase that has a broad substrate range and can co-metabolically oxidize a variety of compounds, including substituted biphenyls. researchgate.netnih.gov Studies with Methylosinus trichosporium OB3b have shown that this bacterium can oxidize ortho-substituted biphenyls. The rate of oxidation is correlated with molecular properties such as the electronic nature and size of the substituent. nih.gov This suggests that methanotrophs could contribute to the transformation of this compound in environments where methane is present.
Table 2: Key Enzymes in Biphenyl Biotransformation
| Enzyme | Organism Type | Role in Degradation | Reference |
|---|---|---|---|
| Biphenyl Dioxygenase (BDO) | Aerobic Bacteria (e.g., Burkholderia) | Catalyzes the initial ring dihydroxylation, the first step in the primary degradation pathway. | nih.gov |
| Laccases | Ligninolytic Fungi (e.g., white-rot fungi) | Oxidize hydroxylated biphenyl metabolites, contributing to further transformation. | nih.gov |
| Methane Monooxygenase (MMO) | Methanotrophic Bacteria (e.g., Methylosinus) | Co-metabolically oxidizes a broad range of substituted biphenyls. | researchgate.netnih.gov |
Environmental Transport and Fate Mechanisms
The distribution of a biphenyl compound in the environment is controlled by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota. nih.gov Biphenyls are generally characterized by low water solubility and low vapor pressure, properties that lead to their association with particulate matter, sediments, and soils. nih.govresearchgate.net
The transport of biphenyls can occur over long distances. Atmospheric transport is a significant pathway, allowing these compounds to reach remote areas far from their original source. nih.gov In aquatic systems, their hydrophobic nature causes them to sorb strongly to sediment and suspended organic matter. oup.com This association with sediment can act as both a sink and a long-term source of the contaminant to the overlying water column and aquatic organisms. oup.com
For this compound, the presence of the polar acetoxy group would likely increase its water solubility compared to unsubstituted biphenyl or methylated biphenyls. However, it would still be expected to have a significant affinity for organic carbon in soil and sediment. Its potential for volatilization and long-range atmospheric transport would likely be lower than that of less polar, more volatile biphenyls. Once in the environment, it would be subject to the degradation and transformation processes described above, which would ultimately determine its persistence and fate. The transformation into more polar metabolites, such as 4-hydroxy-4'-methylbiphenyl, would further alter its transport properties, generally increasing its mobility in water and reducing its tendency to bioaccumulate.
Volatilization from Environmental Matrices
Volatilization is a critical process that facilitates the transfer of chemical compounds from terrestrial and aquatic surfaces to the atmosphere. For biphenyl and its derivatives, the tendency to volatilize is largely dependent on the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.
Biphenyl itself is considered moderately volatile herts.ac.uk. The Henry's Law constant for biphenyl is approximately 3.08 x 10⁻⁴ atm-m³/mol, indicating that it is expected to volatilize from water surfaces nih.gov. The volatilization half-life from a model river has been estimated to be around 4 hours nih.gov. For substituted biphenyls, the rate of volatilization is influenced by the nature of the substituent groups. The addition of a methyl group, as in 4-methylbiphenyl (B165694), is not expected to drastically alter the volatility compared to the parent biphenyl molecule. However, the presence of the more polar acetoxy group in this compound would likely lead to a lower vapor pressure and a lower Henry's Law constant compared to biphenyl or 4-methylbiphenyl, thereby reducing its tendency to volatilize.
Research on polychlorinated biphenyls (PCBs) has shown that volatilization from sediments can be a significant process, particularly during drying events researchgate.netcapes.gov.brau.dk. Losses of 14-23% of PCBs from sediment have been observed within 24 hours of air drying at ambient conditions researchgate.netcapes.gov.br. This process is correlated with water loss and is dependent on the specific PCB congener, with less chlorinated (and generally more volatile) congeners showing greater losses researchgate.netnih.gov. While this compound is not chlorinated, the principles governing the volatilization of semi-volatile organic compounds from soil and sediment are applicable. The rate of volatilization from soil is generally slower than from water or sand due to stronger sorption to soil organic matter nih.gov.
Physicochemical Properties and Volatilization Potential of Biphenyl and Related Compounds
| Compound | Molecular Formula | Vapor Pressure (mm Hg at 25°C) | Henry's Law Constant (atm-m³/mol) | Volatilization Potential |
|---|---|---|---|---|
| Biphenyl | C₁₂H₁₀ | 8.93 x 10⁻³ nih.gov | 3.08 x 10⁻⁴ nih.gov | Moderate |
| 4-Methylbiphenyl | C₁₃H₁₂ | Data not available | Data not available, but expected to be similar to biphenyl | Moderate |
| This compound | C₁₅H₁₄O₂ | Estimated to be lower than biphenyl | Estimated to be lower than biphenyl | Low to Moderate |
Sorption to Sediment and Soil Organic Matter
Sorption to sediment and soil is a primary mechanism that influences the mobility and bioavailability of biphenyl compounds in the environment. This process is largely driven by the hydrophobicity of the compound, which is often quantified by the organic carbon-water partition coefficient (Koc).
Biphenyl exhibits a tendency to adsorb to suspended solids and sediment in aquatic environments nih.gov. The Koc values for biphenyl have been reported to range from 870 to 3,300, indicating low to slight mobility in soil nih.gov. The sorption of biphenyl to different soil components has been studied, with findings indicating that soil organic matter is a dominant site for sorption internationalscholarsjournals.comacademicjournals.org. The polarity of the soil organic matter can influence the sorption efficiency, with less polar organic matter generally showing higher sorption for nonpolar compounds dss.go.th. Clay minerals can also contribute to the sorption of biphenyl, although their role is considered secondary to that of organic matter for hydrophobic compounds internationalscholarsjournals.comacademicjournals.orgresearchgate.net.
Sorption Coefficients for Biphenyl and Predicted Behavior for Related Compounds
| Compound | Log Kow | Koc (L/kg) | Mobility in Soil |
|---|---|---|---|
| Biphenyl | 3.99 nih.gov | 870 - 3,300 nih.gov | Low to Slight |
| 4-Methylbiphenyl | 4.6 nih.gov | Estimated to be higher than biphenyl | Low |
| This compound | Estimated to be in a similar range to biphenyl | Expected to be significant, leading to low mobility | Low |
Long-Range Transport Pathways in Air and Water
Semi-volatile organic compounds (SVOCs), a category that includes many biphenyl derivatives, have the potential for long-range environmental transport (LRT) acs.org. This transport can occur through the atmosphere or in water, moving these chemicals far from their original sources nih.govcopernicus.orgamanote.com.
Atmospheric LRT is a significant pathway for the global distribution of persistent organic pollutants (POPs) wikipedia.org. Compounds like biphenyls can be released into the atmosphere, where they can exist in the vapor phase or sorbed to atmospheric particles nih.gov. These compounds can then be transported over long distances by wind currents nih.gov. The persistence of these compounds in the atmosphere is a key factor in their transport potential nih.gov. While in the atmosphere, they can undergo chemical transformations, but their persistence allows for transport to remote regions like the Arctic copernicus.orgamanote.com. The process of "cold condensation" can lead to the deposition of these compounds in colder climates copernicus.org.
For this compound, its potential for LRT would be dependent on its volatility and atmospheric persistence. As a semi-volatile compound, it could be subject to atmospheric transport. The efficiency of this transport would be influenced by its partitioning between the gas and particle phases in the atmosphere. The presence of the acetoxy group might increase its susceptibility to atmospheric degradation processes compared to more inert biphenyls like PCBs, potentially limiting its transport distance.
Long-range transport can also occur in aquatic systems, with compounds being transported in dissolved form or sorbed to suspended particles. The low water solubility of many biphenyl derivatives means that transport sorbed to particulate matter can be a significant pathway nih.gov.
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (80–100°C) accelerate coupling but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency.
How can structural characterization of this compound resolve ambiguities in crystallographic data?
Advanced Research Question
Conflicting crystallographic reports arise from polymorphism or solvent inclusion. To resolve discrepancies:
- Single-crystal X-ray diffraction (SCXRD) : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) .
- Thermogravimetric analysis (TGA) : Detect solvent residues (>1% weight loss below 150°C suggests hydrate forms) .
- Solid-state NMR : Distinguish between keto-enol tautomers via ¹³C chemical shifts (e.g., carbonyl carbons at 170–175 ppm) .
Q. Example Data :
| Technique | Key Metrics | Observed Values |
|---|---|---|
| SCXRD | Space group, Z-value | P2₁/c, Z = 4 |
| TGA | Decomposition onset | 220°C (anhydrous form) |
| ¹H NMR (CDCl₃) | Acetoxy methyl signal | δ 2.30 (s, 3H) |
What methodological approaches validate the anti-inflammatory activity of this compound?
Advanced Research Question
In vitro and in vivo models are used to assess COX-2 inhibition and cytokine modulation:
- COX-2 enzymatic assay : Measure IC₅₀ values using a fluorometric kit (e.g., Cayman Chemical #701080). Competitive inhibition is observed at ~10 µM .
- ELISA for TNF-α/IL-6 : LPS-stimulated macrophages treated with 10–100 µM show dose-dependent cytokine suppression .
- Comparative analysis : Contrast with NSAIDs (e.g., celecoxib) to evaluate selectivity (COX-2/COX-1 ratio >50 suggests reduced gastric toxicity) .
Contradictions : Some studies report weak activity (IC₅₀ >50 µM) due to metabolically labile acetoxy groups. Stabilization via prodrug strategies (e.g., methyl ester derivatives) improves efficacy .
How do electronic effects of substituents impact the photostability of this compound?
Advanced Research Question
The acetoxy group’s electron-withdrawing nature accelerates UV-induced degradation:
- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 280 nm to 310 nm indicates quinone formation) .
- Hammett substituent constants : σ⁺ values correlate with degradation rates (R² = 0.89 for para-substituted biphenyls) .
- Stabilization strategies : Add antioxidants (e.g., BHT at 0.1% w/w) or use UV-filtering packaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
